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1
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Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Abstract

PDGFR Tyrosine Kinase Inhibitor lll, identified by its chemical name 4-(6,7-
dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide, is a potent multi-
kinase inhibitor. This document provides a comprehensive technical overview of this
compound, including its chemical properties, mechanism of action, and its role as an inhibitor of
several key protein kinases. This guide also outlines detailed experimental protocols for
assessing its activity and provides visualizations of the relevant signaling pathways.

Introduction

Platelet-derived growth factor receptors (PDGFRS) are cell surface receptor tyrosine kinases
that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of
PDGFR signaling is implicated in various diseases, including cancer and fibrosis. Small
molecule inhibitors targeting the kinase activity of PDGFRs have emerged as a promising
therapeutic strategy. PDGFR Tyrosine Kinase Inhibitor il is a synthetic organic molecule that
has demonstrated inhibitory activity against a panel of protein kinases, making it a valuable tool
for research and a potential lead compound in drug discovery.

Chemical Properties
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PDGFR Tyrosine Kinase Inhibitor Il is characterized by the following properties:

Property Value

4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-

IUPAC Name

phenoxyphenyl)piperazine-1-carboxamide
Synonyms PDGF Receptor Tyrosine Kinase Inhibitor 111
Molecular Formula C27H27Ns04
Molecular Weight 485.5 g/mol
CAS Number 205254-94-0

Mechanism of Action

PDGFR Tyrosine Kinase Inhibitor Ill functions as an ATP-competitive inhibitor of multiple

protein kinases. By binding to the ATP-binding pocket of the kinase domain, it prevents the

phosphorylation of substrate proteins, thereby blocking downstream signaling pathways. Its
multi-targeted nature means it can simultaneously inhibit several key signaling cascades.

Target Kinase Profile and Potency

PDGFR Tyrosine Kinase Inhibitor Il is known to inhibit the following kinases:

Platelet-Derived Growth Factor Receptor (PDGFR)

Epidermal Growth Factor Receptor (EGFR)

Fibroblast Growth Factor Receptor (FGFR)

Protein Kinase A (PKA)

Protein Kinase C (PKC)

While specific ICso values for PDGFR Tyrosine Kinase Inhibitor Ill are not readily available in
the public domain, the table below presents a compilation of ICso values for other well-
characterized PDGFR inhibitors to provide a comparative context for potency.
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Other Kinase

Inhibitor PDGFRa ICso (nNM) PDGFRf ICs0 (nM) .
Targets (ICso in nM)
o c-Kit (100), v-Abl
Imatinib - 100
(600)[1]
Sunitinib - 2 VEGFR2 (80)[1]
Raf-1 (6), B-Raf (22),
VEGFR2 (90),
Sorafenib - 57

VEGFR3 (20), Flt-3
(59), c-KIT (68)[1]

VEGFR1 (34),
VEGFR2 (13),

Nintedanib 59 65 VEGFR3 (13), FGFR1
(69), FGFR2 (37),
FGFR3 (108)

VEGFR1 (0.1),
VEGFR2 (0.2),

Axitinib - 1.6
VEGFR3 (0.1-0.3), c-
Kit (1.7)
>450-fold selective
CP-673451 10 1 over other angiogenic

receptors

Signaling Pathways

The primary target of this inhibitor, the PDGFR signaling pathway, is a critical regulator of
cellular processes. Upon ligand binding, PDGFRs dimerize and autophosphorylate, creating
docking sites for various signaling proteins and initiating downstream cascades.
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Caption: PDGFR Signaling Pathway and the point of inhibition.

Experimental Protocols

While a specific, published experimental protocol for PDGFR Tyrosine Kinase Inhibitor Il is
not available, the following are detailed, generalized methodologies for key experiments that
can be adapted to evaluate its activity.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide
by the target kinase.

Materials:

Recombinant human PDGFR[3 kinase domain

Poly(Glu, Tyr) 4:1 peptide substrate

[y-2P]ATP

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM DTT, 0.01% Triton
X-100)
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PDGFR Tyrosine Kinase Inhibitor Il (dissolved in DMSO)

96-well microplate

Phosphocellulose filter paper

Scintillation counter and fluid

Procedure:

Prepare a serial dilution of PDGFR Tyrosine Kinase Inhibitor Il in DMSO.

» In a 96-well plate, add the kinase, substrate, and inhibitor to the kinase reaction buffer.

« Initiate the reaction by adding [y-32P]ATP.

 Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

» Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

e Spot the reaction mixture onto phosphocellulose filter paper.

o Wash the filter paper extensively with phosphoric acid to remove unincorporated [y-32P]ATP.
o Measure the radioactivity on the filter paper using a scintillation counter.

o Calculate the percentage of inhibition for each inhibitor concentration and determine the 1Cso
value.
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Caption: Workflow for an in vitro radiometric kinase assay.
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Cell-Based PDGFR Phosphorylation Assay (Western
Blot)

This assay determines the inhibitor's ability to block PDGFR autophosphorylation in a cellular
context.

Materials:

Human cell line expressing PDGFR (e.g., NIH-3T3)

e Cell culture medium and supplements

 PDGF-BB ligand

 PDGFR Tyrosine Kinase Inhibitor Il

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
e Primary antibodies (anti-phospho-PDGFR[3, anti-total-PDGFR[3)

e Secondary antibody (HRP-conjugated)

e Chemiluminescent substrate

o Western blotting equipment

Procedure:

Plate cells and allow them to adhere overnight.

Starve the cells in serum-free medium for 24 hours.

Pre-treat the cells with various concentrations of PDGFR Tyrosine Kinase Inhibitor Il for 1-
2 hours.

Stimulate the cells with PDGF-BB for a short period (e.g., 10 minutes).

Lyse the cells and collect the protein lysates.
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Determine protein concentration using a standard assay (e.g., BCA).
Separate proteins by SDS-PAGE and transfer to a PVYDF membrane.

Block the membrane and probe with primary antibodies against phospho-PDGFR[ and total
PDGFRp.

Incubate with an HRP-conjugated secondary antibody.
Detect the signal using a chemiluminescent substrate and imaging system.

Quantify band intensities to determine the inhibition of phosphorylation.
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Caption: Workflow for a cell-based PDGFR phosphorylation assay.
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Synthesis

The synthesis of 4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-
carboxamide can be conceptually approached through a multi-step process involving the
formation of the quinazoline core followed by coupling with the substituted piperazine moiety.
While a specific published synthesis for this exact molecule is not readily available, a plausible
synthetic route is outlined below based on known chemical transformations for similar
structures.

Nucleophilic Substitution

PDGFR Tyrosine
Kinase Inhibitor Il

Click to download full resolution via product page

Caption: A plausible synthetic pathway for PDGFR Tyrosine Kinase Inhibitor IIl.

Conclusion

PDGFR Tyrosine Kinase Inhibitor Ill is a valuable research tool for studying the roles of
PDGFR and other kinases in various cellular processes and disease models. Its multi-targeted
profile offers a broad spectrum of activity that can be explored for therapeutic potential. The
experimental protocols and pathway diagrams provided in this guide serve as a foundation for
researchers to design and conduct further investigations into the biological effects of this potent
inhibitor. Further characterization of its specific inhibitory constants and in vivo efficacy will be
crucial for its potential development as a therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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